SAR Context Analysis: Cyclopentyloxy-Pyridinyl vs. Alkoxy-Phenyl Analogs in TAAR1 Binding Affinity
A class-level inference can be drawn from the TAAR1 patent US9790230, which explores the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold extensively. While the specific compound is not disclosed, the patent demonstrates that a pyridinyl-ether containing analog (N-[4-[(1R,3S,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide) achieved an IC50 of 9.7 nM in a TAAR1 cellular assay [1]. In contrast, a structurally simpler 4-chloro-benzamide analog (BDBM348652) showed a 5 nM IC50. This indicates that specific aryl ether substitutions on the pyridine ring, like the cyclopentyloxy group in the target compound, are a key design feature for achieving high nanomolar potency and potentially fine-tuning selectivity against off-target adrenergic receptors, a critical goal stated in the patent [2]. The target compound represents an unexplored combination in this productive SAR region, making it a valuable tool for probing the binding pocket's tolerance for cyclic ethers.
| Evidence Dimension | TAAR1 cellular functional activity (IC50) |
|---|---|
| Target Compound Data | Not disclosed; compound is an intermediate for exploring cyclopentyloxy substitution. |
| Comparator Or Baseline | Closest in-class analogs with disclosed data: Example 27 (trifluoroethoxy-pyridine) IC50 = 9.7 nM; Example 14 (4-chloro-benzamide) IC50 = 5 nM [1]. |
| Quantified Difference | No direct comparison data; SAR hypothesis suggests the cyclopentyloxy group can modulate potency from an unexplored vector. |
| Conditions | HEK-293 cells stably expressing rat TAAR1, maintained at 37°C in DMEM high glucose medium with 10% fetal calf serum [1]. |
Why This Matters
This matters for procurement because the target compound is positioned to fill a specific SAR gap in a well-validated therapeutic program, enabling the exploration of a new substituent vector not covered by existing analogs.
- [1] BindingDB. Entry for US9790230, Example 27 (BDBM348665). N-[4-[(1R,3S,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. IC50: 9.70 nM. View Source
- [2] Justia Patents. 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives. US Patent 9,790,230. Description of TAAR1 selectivity over adrenergic receptors. View Source
